Conophylline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

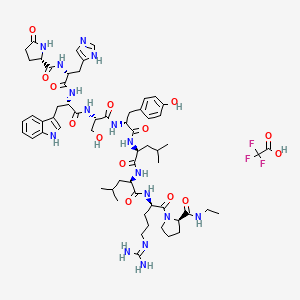

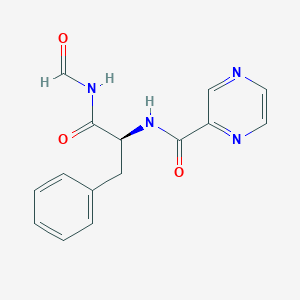

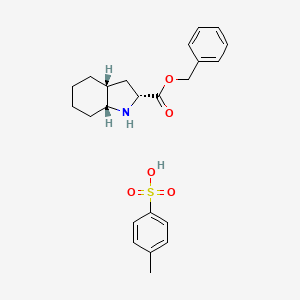

Conophylline is a vinca alkaloid found in several species of the genus Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It is known for its ability to induce autophagy and has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes mellitus, and liver diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of conophylline involves complex chemical reactions due to its intricate structure, which includes multiple stereogenic centers. Fukuyama and coworkers published a total synthesis of this compound in 2011, which involved coupling two indoline-containing fragments using a type of Polonovski reaction . The synthesis was challenging due to the need to control eleven stereogenic centers.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, such as the leaves of Ervatamia microphylla. The extraction process involves the use of ethanol to isolate the compound from the plant material .

Analyse Des Réactions Chimiques

Types of Reactions: Conophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

Chemistry: Conophylline is used as a model compound to study complex natural product synthesis and stereochemistry.

Medicine: this compound has demonstrated anticancer properties by inhibiting the growth of colorectal cancer cells and hepatocellular carcinoma It also promotes the differentiation of pancreatic β-cells, making it a potential therapeutic agent for diabetes mellitus.

Industry: The compound’s ability to modulate autophagy and inhibit tumor growth makes it a candidate for developing new pharmaceuticals.

Mécanisme D'action

Conophylline exerts its effects by binding to specific molecular targets and modulating various cellular pathways:

Molecular Targets: One of the primary targets of this compound is the ADP-ribosylation factor-like 6-interacting protein 1 (ARL6ip1), located in the endoplasmic reticulum membrane. This compound binds to the cytoplasmic portion of ARL6ip1, inhibiting its function.

Pathways Involved: this compound inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and inhibits tumor growth.

Comparaison Avec Des Composés Similaires

Conophylline belongs to the class of vinca alkaloids, which also includes well-known therapeutic agents such as vincristine and vinblastine . These compounds share similar structural features but differ in their biological activities and therapeutic applications.

Vincristine and Vinblastine: Both are used as chemotherapeutic agents for treating various cancers. Unlike this compound, which induces autophagy, vincristine and vinblastine primarily disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Conophyllidine: A closely related compound where the epoxide ring in this compound is replaced with a double bond. Conophyllidine co-occurs with this compound in the same plants and shares similar biological activities.

Propriétés

Formule moléculaire |

C44H50N4O10 |

|---|---|

Poids moléculaire |

794.9 g/mol |

Nom IUPAC |

dimethyl (2R,6R,11R,13S,14S,23S,24S,25S,36R,39R,40R)-14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate |

InChI |

InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3/t27-,29-,32+,35-,36-,39+,40+,41-,42-,43+,44+/m1/s1 |

Clé InChI |

QZRIMAMDGWAHPQ-ATPAGDLWSA-N |

SMILES isomérique |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)[C@H]5[C@@H]([C@H]2O)OC6=CC7=C(C=C56)[C@]89CCN1[C@H]8[C@](CC(=C9N7)C(=O)OC)([C@H]2[C@@H](C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |

SMILES canonique |

CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)

![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)

![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)

![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)